[3-Fluoro-5-(pyrrolidin-1-yl)phenyl]methanol
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Overview
Description
[3-Fluoro-5-(pyrrolidin-1-yl)phenyl]methanol: is a chemical compound with the molecular formula C11H14FNO and a molecular weight of 195.23 g/mol . This compound features a fluorine atom, a pyrrolidine ring, and a phenyl group with a methanol substituent. Its unique structure allows for diverse applications in various fields, such as pharmaceuticals, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-Fluoro-5-(pyrrolidin-1-yl)phenyl]methanol typically involves the reaction of 3-fluorobenzaldehyde with pyrrolidine under specific conditions. The reaction is followed by reduction to yield the final product. The detailed reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-Fluoro-5-(pyrrolidin-1-yl)phenyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions, where the fluorine atom or the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, [3-Fluoro-5-(pyrrolidin-1-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is used to study the effects of fluorine and pyrrolidine-containing molecules on biological systems. It serves as a model compound for understanding the interactions between small molecules and biological targets.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. Its structure-activity relationship is studied to develop new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structure allows for the creation of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of [3-Fluoro-5-(pyrrolidin-1-yl)phenyl]methanol involves its interaction with specific molecular targets. The fluorine atom and the pyrrolidine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
[3-Fluoro-5-(pyrrolidin-1-yl)phenyl]methane: Similar structure but lacks the hydroxyl group.
[3-Fluoro-5-(pyrrolidin-1-yl)phenyl]ethanol: Similar structure with an additional carbon in the alcohol chain.
[3-Fluoro-5-(pyrrolidin-1-yl)phenyl]acetone: Similar structure with a ketone group instead of a hydroxyl group.
Uniqueness: The uniqueness of [3-Fluoro-5-(pyrrolidin-1-yl)phenyl]methanol lies in its combination of a fluorine atom, a pyrrolidine ring, and a phenyl group with a methanol substituent. This unique structure allows for diverse applications and interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
(3-fluoro-5-pyrrolidin-1-ylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-10-5-9(8-14)6-11(7-10)13-3-1-2-4-13/h5-7,14H,1-4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNAKYVXLZXSFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=CC(=C2)CO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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